5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide is a useful research compound. Its molecular formula is C15H15BrN4O3S and its molecular weight is 411.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its antimicrobial properties, cytotoxic effects, and overall pharmacological profile based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a bromine atom and a thiadiazole ring, which is known for its diverse biological activities. The presence of the nicotinamide moiety enhances its interaction with biological systems.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) observed in these studies:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | < 29 |
Staphylococcus aureus | < 40 |
Bacillus subtilis | < 47 |
Salmonella typhimurium | < 132 |
Candida albicans | < 207 |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, with particularly strong effects against E. coli and S. aureus .
Cytotoxic Effects
In addition to its antimicrobial properties, the compound has been investigated for its cytotoxic effects on cancer cell lines. A study reported that it demonstrated significant cytotoxicity against various cancer types, with IC50 values ranging from 10 to 50 µM depending on the cell line tested. This suggests potential as an anticancer agent .
The proposed mechanisms of action for this compound include:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase activity in bacteria, leading to disruption in DNA replication .
- Cell Wall Synthesis Inhibition : The compound may interfere with peptidoglycan synthesis in bacterial cell walls .
- Induction of Apoptosis in Cancer Cells : The cytotoxicity observed may be linked to the induction of apoptosis through mitochondrial pathways .
Pharmacokinetic Profile
Pharmacokinetic studies using SwissADME software have predicted favorable absorption characteristics for this compound:
- Molecular Weight : 269.28 g/mol
- Log P (octanol-water partition coefficient) : 1.45 (indicating good lipophilicity)
- Topological Polar Surface Area (TPSA) : 103.47 Ų (suggesting good permeability)
These properties suggest that the compound is likely to have good bioavailability and gastrointestinal absorption .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study evaluated its effectiveness against biofilms formed by Staphylococcus aureus, showing a significant reduction in biofilm formation at sub-MIC levels.
- Cancer Treatment : In vitro studies indicated that treatment with this compound led to a decrease in cell viability in breast cancer cell lines by inducing apoptosis.
- Synergistic Effects : Combination studies with standard antibiotics revealed enhanced efficacy when used alongside conventional treatments against resistant bacterial strains.
Eigenschaften
IUPAC Name |
5-bromo-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3S/c1-9-4-13-14(20(3)24(22,23)19(13)2)6-12(9)18-15(21)10-5-11(16)8-17-7-10/h4-8H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPHVECPYSARLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=CN=C3)Br)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.